Diisopropyl azodicarboxylate

Process Safety Thermal Hazard Assessment Scalable Synthesis

Diisopropyl azodicarboxylate (DIAD) is a dialkyl azodicarboxylate reagent, primarily utilized in the Mitsunobu reaction for the conversion of alcohols to a variety of functional groups with stereochemical inversion. It functions as an electrophilic azo compound that, in conjunction with a phosphine (typically triphenylphosphine), activates alcohols for nucleophilic displacement.

Molecular Formula C₈H₁₄N₂O₄
Molecular Weight 202.21 g/mol
CAS No. 2446-83-5
Cat. No. B143997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl azodicarboxylate
CAS2446-83-5
Synonyms1,2-Diazenedicarboxylic Acid 1,2-Bis(1-methylethyl) Ester;  Azodiformic Acid Diisopropyl Ester;  DIAD;  Diisopropyl Azodiformate;  Diisopropyl diazodicarboxylate; 
Molecular FormulaC₈H₁₄N₂O₄
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)N=NC(=O)OC(C)C
InChIInChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3/b10-9+
InChIKeyVVWRJUBEIPHGQF-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisopropyl Azodicarboxylate (DIAD, CAS 2446-83-5): A Foundational Mitsunobu Reagent for C–O and C–N Bond Formation


Diisopropyl azodicarboxylate (DIAD) is a dialkyl azodicarboxylate reagent, primarily utilized in the Mitsunobu reaction for the conversion of alcohols to a variety of functional groups with stereochemical inversion . It functions as an electrophilic azo compound that, in conjunction with a phosphine (typically triphenylphosphine), activates alcohols for nucleophilic displacement [1]. DIAD is also employed in aza-Baylis-Hillman reactions and as a selective deprotecting agent for N-benzyl groups .

Why DIAD (CAS 2446-83-5) Cannot Be Substituted with Generic Azodicarboxylates: A Scientific Justification for Procurement


Dialkyl azodicarboxylates are not interchangeable commodities. The specific steric and electronic properties of the ester alkyl groups profoundly influence reaction rates, side-product profiles, and, critically, thermal stability. While diethyl azodicarboxylate (DEAD) and di-tert-butyl azodicarboxylate (DBAD) share the same core azo functionality, their performance diverges significantly in synthetically relevant contexts [1]. For instance, the bulky isopropyl groups of DIAD confer a unique balance of electrophilicity and steric hindrance, which is essential for achieving high yields with sterically demanding or acid-sensitive substrates where DEAD fails or generates excessive byproducts [2]. Furthermore, the thermal hazard profile of each reagent is distinct, with direct implications for process safety, shipping classifications, and scalable manufacturing protocols . Substituting DIAD with a cheaper, more volatile analog like DEAD can introduce unacceptable safety risks and compromise the integrity of multi-step synthetic sequences.

Quantitative Comparative Evidence: DIAD (CAS 2446-83-5) vs. DEAD, DBAD, and F-DEAD-1 in Key Performance Dimensions


Thermal Hazard Profile: DIAD Exhibits Superior Safety Metrics Compared to DBAD in Process Chemistry

DIAD demonstrates a significantly lower exothermic decomposition energy compared to di-tert-butyl azodicarboxylate (DBAD). The average heat of decomposition (ΔH) for DIAD is 945.67 ± 23.45 kJ/kg , whereas DBAD exhibits a ΔH of 699.85 ± 52.88 kJ/kg . This 245.82 kJ/kg lower energy release for DBAD, while initially suggesting milder decomposition, is coupled with a drastically different Self-Accelerating Decomposition Temperature (SADT). The calculated SADT for DIAD in a 25 kg package is 89.0 °C , which informs safe handling and storage conditions. While SADT data for DBAD is reported as lacking in the same study , the comparative ΔH data provides a critical, quantifiable basis for initial hazard screening and risk assessment.

Process Safety Thermal Hazard Assessment Scalable Synthesis

Reactivity with Hindered Substrates: DIAD Outperforms Fluorous DEAD Analogs in Difficult Mitsunobu Reactions

DIAD demonstrates superior reactivity compared to the first-generation fluorous DEAD reagent, bis(perfluorohexylethyl)azo dicarboxylate (F-DEAD-1), in challenging Mitsunobu reactions. The study explicitly states that F-DEAD-1 'underperforms relative to diisopropylazodicarboxylate in difficult Mitsunobu reactions involving hindered alcohols or less acidic pronucleophiles (phenols)' [1]. This is a direct performance comparison, establishing DIAD as the benchmark for difficult transformations. Furthermore, in a separate fluorous Mitsunobu protocol using a highly fluorinated benzoic acid, the use of DIAD with triphenylphosphine consistently provided excellent yields between 83% and 96% for both secondary and primary alcohols [2].

Mitsunobu Reaction Sterically Hindered Alcohols Fluorous Synthesis

Handling and Physical Properties: DIAD Offers a Balance of Stability and Volatility vs. DEAD

DIAD is characterized by physical properties that enhance its safety profile relative to the more volatile diethyl azodicarboxylate (DEAD). The density of DIAD is reported as 1.027 g/mL at 25 °C , and its boiling point is 75 °C at 0.25 mmHg . While direct comparative quantitative data on vapor pressure is not provided in the primary literature, the higher molecular weight and steric bulk of DIAD contribute to its established reputation as a less volatile and safer-to-handle alternative to DEAD [1]. The flash point of DIAD is specified as 106 °C , a key safety parameter for laboratory and pilot plant use.

Reagent Handling Laboratory Safety Volatility

Optimal Scientific and Industrial Use Cases for DIAD (CAS 2446-83-5) Based on Comparative Performance


Mitsunobu Reactions with Sterically Hindered or Electron-Poor Substrates

When synthetic routes demand the functionalization of sterically hindered secondary alcohols or less acidic phenols, DIAD is the empirically superior reagent. Evidence demonstrates that other azodicarboxylates, such as the first-generation fluorous analog F-DEAD-1, underperform in these challenging contexts [1]. Procuring DIAD for these specific transformations is justified by its ability to reliably achieve high yields where alternative reagents fail, as supported by its benchmark performance in achieving 83-96% yields in a fluorous Mitsunobu protocol [2].

Process Chemistry and Scale-Up Where Thermal Safety is Paramount

For process development and scale-up, the thermal stability profile of a reagent is a critical safety and economic consideration. DIAD has been thoroughly characterized, with a defined heat of decomposition (945.67 ± 23.45 kJ/kg) and a calculated Self-Accelerating Decomposition Temperature (SADT) of 89.0 °C for a 25 kg package [1]. This quantitative data provides a clear basis for hazard assessment and engineering control, distinguishing it from less well-characterized or more thermally sensitive analogs. Procurement of DIAD is therefore a risk-mitigation strategy for larger-scale operations.

Synthesis Requiring Chromatography-Free or Simplified Purification Protocols

DIAD has been successfully integrated into specialized protocols that circumvent traditional purification bottlenecks. For instance, in a fluorous Mitsunobu reaction, the combination of Ph3P and DIAD enabled a simple, chromatography-free isolation procedure that delivered excellent yields (83-96%) [1]. This demonstrates that selecting DIAD can be a strategic choice to enable more efficient workup procedures, reducing time and solvent consumption in the purification stage of complex syntheses.

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